1-{2-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-2-(methoxymethyl)-1H-1,3-benzodiazole
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Overview
Description
1-{2-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-2-(methoxymethyl)-1H-1,3-benzodiazole is a multifaceted compound featuring a benzodiazole core with a furan and oxadiazole substituent. The structure contributes to its versatile reactivity and broad applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesis involves multiple steps:
Formation of 1H-1,3-benzodiazole: : This step often starts with phenylenediamine reacting with formic acid.
Addition of the Methoxymethyl Group: : Introduced via an alkylation reaction using methoxymethyl chloride in the presence of a strong base like sodium hydride.
Attachment of the Oxadiazole Ring: : Through cyclization reactions involving nitrile oxides derived from aldehydes and nitrosyl chloride.
Furan Ring Formation: : Constructed by reacting aldehydes with furan-2-carbaldehyde in an aldol condensation reaction.
Industrial Production Methods
On an industrial scale, the methods are streamlined for efficiency:
Continuous Flow Reactors: : These allow precise control over reaction conditions, improving yield and reducing waste.
Catalysis: : Use of catalysts such as palladium or copper to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound undergoes oxidation to form various oxygenated derivatives.
Reduction: : Reduction reactions, often with hydrogenation catalysts, modify its functional groups.
Substitution: : Nucleophilic substitution reactions, especially at the benzodiazole moiety, diversify its chemical profile.
Common Reagents and Conditions
Oxidants: : Potassium permanganate, chromium trioxide.
Reductants: : Hydrogen gas with palladium on carbon.
Substitution Reagents: : Halides like chloromethane or bromomethane in polar aprotic solvents.
Major Products Formed
Oxidation: : Produces ketones and aldehydes.
Reduction: : Generates alcohols and amines.
Substitution: : Yields alkyl or aryl derivatives.
Scientific Research Applications
Chemistry
Catalysis: : Acts as a ligand in metal-catalyzed reactions.
Materials Science: : Used in the synthesis of polymers and nanomaterials.
Biology
Bioactive Compounds: : Derivatives are studied for their antimicrobial and anticancer properties.
Biomolecular Interactions: : Investigated for binding to enzymes and receptors.
Medicine
Drug Development: : Serves as a scaffold for designing new pharmaceuticals targeting various diseases.
Diagnostics: : Used in imaging techniques and biosensors.
Industry
Electronic Devices: : Applied in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The compound's effects are mediated by:
Binding to Molecular Targets: : Enzymes, receptors, and nucleic acids.
Pathway Modulation: : Interferes with signal transduction pathways, altering cellular functions.
Comparison with Similar Compounds
Similar Compounds
1H-Benzimidazole
2-(Methoxymethyl)-1H-pyrrole
5-(Furan-2-yl)-1,2,4-oxadiazole
Uniqueness
Structural Diversity: : The presence of both furan and oxadiazole rings along with benzodiazole makes it structurally unique.
Versatility: : Its ability to undergo various chemical reactions and applications in multiple fields sets it apart.
Properties
IUPAC Name |
5-(furan-2-yl)-3-[2-[2-(methoxymethyl)benzimidazol-1-yl]ethyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c1-22-11-16-18-12-5-2-3-6-13(12)21(16)9-8-15-19-17(24-20-15)14-7-4-10-23-14/h2-7,10H,8-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRAYSOQODYBNBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC2=CC=CC=C2N1CCC3=NOC(=N3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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